molecular formula C27H34O9 B1682206 Verrucarin A CAS No. 3148-09-2

Verrucarin A

Cat. No. B1682206
CAS RN: 3148-09-2
M. Wt: 502.6 g/mol
InChI Key: NLUGUZJQJYVUHS-IDXDZYHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verrucarin A is a chemical compound that belongs to the class of trichothecenes, a group of sesquiterpene toxins produced by several fungi, particularly from the Fusarium species . These fungi are responsible for infecting food grains . Verrucarin A is one of the most lethal examples of this class of toxins .


Synthesis Analysis

Verrucarin A is classified as a type D trichothecene based on its substitution pattern in the 12,13-epoxytrichothec-9-ene (EPT) core structure . Trichothecenes are generally formed via the mevalonate pathway beginning with the precursor farnesyl pyrophosphate (FPP) . After cyclization of FPP to form trichodiene, a series of oxygenation events occur, catalyzed by a cytochrome P450 enzyme encoded by TRI4 .


Molecular Structure Analysis

The molecular formula of Verrucarin A is C27H34O9 . It incorporates a triester macrocyclic structure and an exocyclic methylene epoxide group . It is a trichothecene, a macrolide antibiotic, an epoxide, a macrotriolide, and an organic heterotetracyclic compound .


Chemical Reactions Analysis

Verrucarin A has been identified as a small molecule inhibitor (SMI) that can selectively promote the degradation of the SRC-3 protein . It affects SRC-1 and SRC-2 to a lesser extent and has no impact on CARM-1 and p300 protein levels .


Physical And Chemical Properties Analysis

Verrucarin A has a molecular weight of 502.6 g/mol . It is a small, amphipathic molecule that can move passively across cell membranes .

Scientific Research Applications

Inhibition of MAP Kinase Activation in Leukemia Cell Lines

Verrucarin A has been shown to inhibit the production of IL-8 in a promyelocytic leukemia cell line by inhibiting NF-κB activation. It also strongly inhibits mitogen-activated protein (MAP) kinase, particularly p38- and JNK-phosphorylation, indicating a potential role in leukemia treatment or research (Oda et al., 2005).

Selective Inhibition of Steroid Receptor Coactivator-3

Verrucarin A has been identified as a small molecule inhibitor (SMI) that selectively promotes the degradation of steroid receptor coactivator-3 (SRC-3), a critical coactivator in various cancers. It shows potential in disrupting multiple signal transduction networks in cancer progression (Yan et al., 2014).

Inducing Apoptosis in Breast Cancer Cell Lines

Verrucarin A induces apoptotic cell death in breast cancer cells, including chromatin condensation and nuclear fragmentation. It affects cell viability by triggering ROS-mediated intrinsic mechanisms of apoptosis (Palanivel et al., 2013).

Enhancing TNF-α-Induced Apoptosis in Breast Cancer Cells

Verrucarin A enhances TNF-α-induced apoptosis in human breast cancer cells by increasing Fas expression via nuclear factor-kappaB (NF-κB) activation. This suggests a potential therapeutic application in sensitizing cancer cells to apoptosis (Jayasooriya et al., 2013).

Inhibition of Renal Cell Carcinoma Cell Growth

Verrucarin A has been shown to inhibit clear cell renal cell carcinoma cell proliferation. It induces apoptosis through the extrinsic signaling pathway and is influenced by the VHL gene product, indicating a possible role in treating this type of cancer (Woldemichael et al., 2012).

Nematicidal Activity Against Root-Knot Nematode

Verrucarin A, along with roridin A, has been found to possess nematicidal activity against the root-knot nematode, Meloidogyne incognita, suggesting its use in agricultural pest control (Nguyen et al., 2018).

Inhibiting Prostate Cancer Cell Proliferation

Verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by blocking cell cycle regulatory proteins and prosurvival signaling pathways, suggesting its potential in prostate cancer treatment (Liu et al., 2016).

Safety And Hazards

Verrucarin A should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGUZJQJYVUHS-IDXDZYHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017607
Record name Verrucarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index]
Record name Verrucarin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9602
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Verrucarin A

CAS RN

3148-09-2
Record name Verrucarin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verrucarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verrucarin� A from Myrothecium sp.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERRUCARIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarin A
Reactant of Route 2
Verrucarin A
Reactant of Route 3
Verrucarin A
Reactant of Route 4
Verrucarin A
Reactant of Route 5
Verrucarin A
Reactant of Route 6
Verrucarin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.